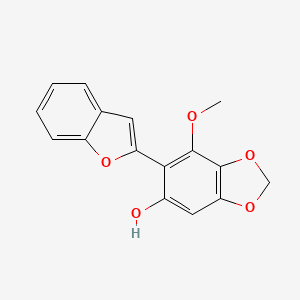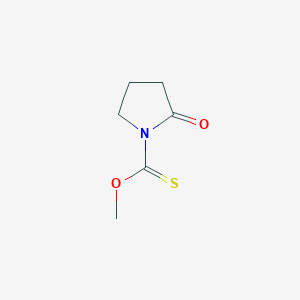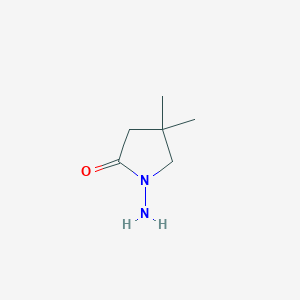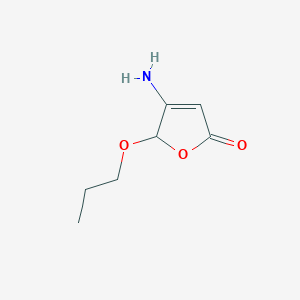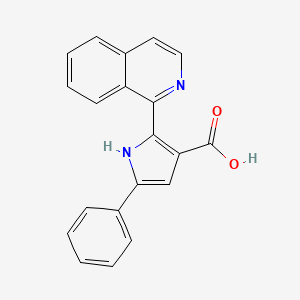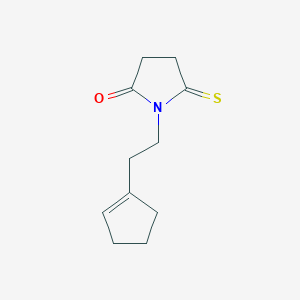
1-Hexanone, 1-(1H-pyrrol-3-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-pyrrol-3-yl)hexan-1-one is a chemical compound that features a pyrrole ring attached to a hexanone chain. Pyrrole is a five-membered heterocyclic aromatic organic compound, which is known for its biological activity and presence in various natural products. The combination of the pyrrole ring with a hexanone chain makes this compound interesting for various chemical and biological studies.
準備方法
The synthesis of 1-(1H-pyrrol-3-yl)hexan-1-one can be achieved through several synthetic routes. One common method involves the condensation of a pyrrole derivative with a hexanone precursor under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
化学反応の分析
1-(1H-pyrrol-3-yl)hexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups are introduced using reagents like halogens or alkyl halides.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(1H-pyrrol-3-yl)hexan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its potential biological activity, 1-(1H-pyrrol-3-yl)hexan-1-one is explored for drug development. Its derivatives may serve as lead compounds for new medications.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel materials with specific properties.
作用機序
The mechanism of action of 1-(1H-pyrrol-3-yl)hexan-1-one involves its interaction with molecular targets in biological systems. The pyrrole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
1-(1H-pyrrol-3-yl)hexan-1-one can be compared with other pyrrole derivatives such as:
1-(1H-pyrrol-3-yl)ethan-1-one: This compound has a shorter alkyl chain, which may affect its reactivity and biological activity.
1-(1H-pyrrol-3-yl)butan-1-one: With a four-carbon chain, this compound serves as an intermediate between the ethanone and hexanone derivatives.
1-(1H-pyrrol-3-yl)pentan-1-one: This compound has a five-carbon chain, making it structurally similar but with potentially different properties.
The uniqueness of 1-(1H-pyrrol-3-yl)hexan-1-one lies in its specific chain length and the resulting chemical and biological properties. Its structure allows for unique interactions and applications compared to its shorter or longer chain analogs.
特性
CAS番号 |
111469-05-7 |
|---|---|
分子式 |
C10H15NO |
分子量 |
165.23 g/mol |
IUPAC名 |
1-(1H-pyrrol-3-yl)hexan-1-one |
InChI |
InChI=1S/C10H15NO/c1-2-3-4-5-10(12)9-6-7-11-8-9/h6-8,11H,2-5H2,1H3 |
InChIキー |
RMKRBZVVYARARO-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(=O)C1=CNC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


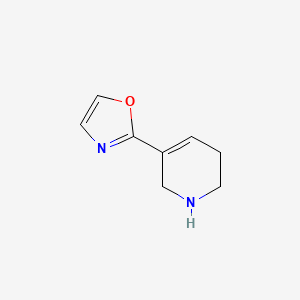
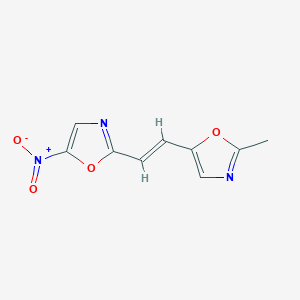
![2-(Chloromethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12869984.png)

